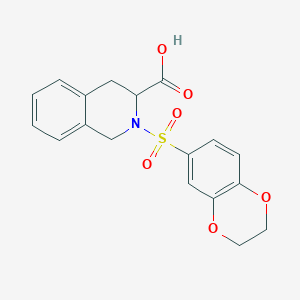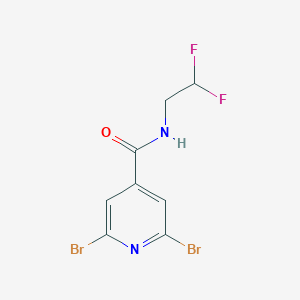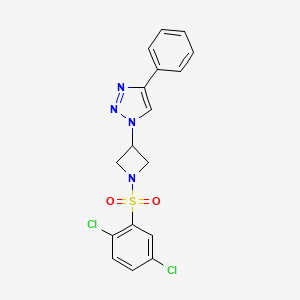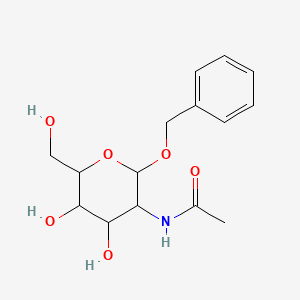![molecular formula C17H16IN3O4S2 B3002165 2-iodo-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide CAS No. 865160-67-4](/img/structure/B3002165.png)
2-iodo-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-iodo-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide" is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. The presence of the iodo and sulfamoyl substituents indicates potential reactivity in electrophilic aromatic substitution reactions and possible applications in medicinal chemistry due to the sulfonamide group's common presence in drugs.
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various methods. One approach involves the cyclization of sulfonamides bearing an aromatic ring at the beta-position with organohypervalent iodine compounds, leading to the formation of 2,1-benzothiazine derivatives . Another method utilizes iodobenzene-catalyzed cyclization of 2-aryl-N-methoxyethanesulfonamides with m-chloroperoxybenzoic acid to yield 1-methoxy-3,4-dihydro-1H-2,1-benzothiazine 2,2-dioxides . Additionally, Cu(I)-catalyzed annulation of isothiocyanates/isocyanates with 2-iodo-sulfonamides has been developed to synthesize functionalized benzodithiazines and benzothiadiazinones .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by the presence of a benzothiazole core, which can be modified with various substituents. The sulfonamide group is a common feature in these molecules, which can act as a coordination site for metal ions, as seen in the synthesis of metal complexes where the ligand coordinates through nitrogen and oxygen atoms of the sulphonamide group and nitrogen atom attached to the benzothiazole ring .
Chemical Reactions Analysis
Benzothiazole derivatives can undergo a range of chemical reactions. The presence of the iodo group makes the compound a candidate for further functionalization through nucleophilic substitution reactions. The sulfonamide group can participate in condensation reactions, as demonstrated in the synthesis of N-(benzothiazol-2-yl)-4-chlorobenzenesulphonamide . Additionally, the electrophilic nature of the iodo group can facilitate cyclization reactions, as seen in the synthesis of benzothiazine and benzothiadiazinone derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives are influenced by their functional groups. The iodo group contributes to the molecular weight and can affect the compound's volatility and solubility. The sulfonamide group can enhance water solubility due to its polarity and potential for hydrogen bonding. The benzothiazole core contributes to the compound's aromaticity and stability. These properties are crucial for the potential application of these compounds in medicinal chemistry, as they can affect drug absorption, distribution, metabolism, and excretion .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis Methods : A research by Bobeldijk et al. (1990) demonstrates a high-yield synthesis method for benzamide derivatives, contributing to efficient production techniques in scientific research (Bobeldijk et al., 1990).
Characterization Techniques : Priya et al. (2006) explored the characterization of benzamide derivatives, including crystallographic studies, which is vital for understanding the structural properties of such compounds (Priya et al., 2006).
Biological and Pharmacological Research
Antimicrobial Properties : The study by Priya et al. (2006) also evaluated benzamide derivatives for their antimicrobial efficacy, showing significant antibacterial and antifungal activities (Priya et al., 2006).
Anticancer Potential : Yılmaz et al. (2015) synthesized benzamide derivatives and evaluated them as anticancer agents, identifying compounds with proapoptotic activity in melanoma cell lines (Yılmaz et al., 2015).
Neuropharmacological Applications : Rana et al. (2008) prepared a series of benzothiazol-2-yl benzamides and evaluated them for anticonvulsant properties, providing insights into potential neuropharmacological uses (Rana et al., 2008).
Material Science Applications
- Corrosion Inhibition : Hu et al. (2016) conducted a study on benzothiazole derivatives as corrosion inhibitors for carbon steel, indicating applications in material science and engineering (Hu et al., 2016).
Imaging and Diagnostic Applications
Radioimaging Applications : De Paulis et al. (1988) explored the use of iodine-labeled benzamide derivatives for dopamine D-2 receptor imaging, highlighting potential diagnostic applications in neuroscience (De Paulis et al., 1988).
Breast Cancer Imaging : John et al. (1999) investigated a radioiodinated benzamide for imaging breast cancer, providing a novel approach to cancer diagnosis (John et al., 1999).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-iodo-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16IN3O4S2/c1-25-9-8-21-14-7-6-11(27(19,23)24)10-15(14)26-17(21)20-16(22)12-4-2-3-5-13(12)18/h2-7,10H,8-9H2,1H3,(H2,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCZBILSLVTKBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16IN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-oxo-2-(m-tolyl)-N-(2-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B3002082.png)
![2-Ethyl-5-((3-fluorophenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3002084.png)
![4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(4-methoxybenzyl)-1,3-oxazol-5-amine](/img/structure/B3002085.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3002087.png)


![6-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3002094.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B3002095.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3002100.png)
![2,2,2-Trifluoro-1-(3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanol](/img/structure/B3002101.png)

